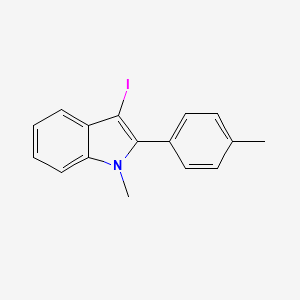

3-Iodo-1-methyl-2-P-tolyl-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Organic Chemistry

Indole derivatives are fundamental building blocks in organic chemistry, largely due to their prevalence in biologically active molecules. nih.gov The indole nucleus is a key component of the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. wikipedia.orgnih.gov This biological relevance has spurred extensive research into the synthesis and modification of indole-containing compounds for the development of new pharmaceuticals. wisdomlib.orgopenmedicinalchemistryjournal.com Furthermore, the unique electronic properties of the indole ring system make it a valuable component in the design of functional materials, including organic dyes and conductors.

The versatility of the indole scaffold lies in its reactivity. The pyrrole (B145914) ring is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. wikipedia.org This inherent reactivity allows for a wide range of chemical transformations, enabling chemists to introduce various functional groups and construct complex molecular architectures.

The Role of Halogenated Indoles as Synthetic Precursors

Halogenated indoles, particularly iodo-indoles, are highly valuable intermediates in organic synthesis. researchgate.net The carbon-iodine bond is relatively weak and can be readily cleaved, making it an excellent leaving group in various cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents at specific positions on the indole ring, a process that might be challenging to achieve through direct functionalization.

The utility of iodo-indoles is prominently demonstrated in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. organic-chemistry.orgnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of complex indole derivatives. The strategic installation of an iodine atom on the indole core, therefore, serves as a versatile handle for subsequent molecular elaboration. nih.gov

Specific Focus on 3-Iodo-1-methyl-2-P-tolyl-1H-indole within Indole Research

Within the extensive family of halogenated indoles, this compound stands out as a synthetically useful building block. nih.gov The presence of the iodo group at the C3 position, a methyl group on the indole nitrogen (N1), and a p-tolyl group at the C2 position defines its specific reactivity and potential applications.

The N1-methylation prevents competing reactions at the nitrogen atom and can influence the electronic properties of the indole ring. The 2-p-tolyl substituent introduces steric bulk and electronic effects that can direct the regioselectivity of subsequent reactions. The key feature, however, remains the C3-iodo group, which serves as a prime site for further functionalization. Research involving this specific compound often focuses on its synthesis and its utility as a precursor for more complex, polysubstituted indoles. nih.gov

A known synthetic route to this compound involves the iodocyclization of an appropriate precursor. nih.gov This method highlights the strategic introduction of the iodine atom as a final step to generate the reactive intermediate.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C16H14IN |

| CAS Number | 12355682 |

Data sourced from PubChem. nih.gov

The study of this compound and related compounds contributes to the broader understanding of indole chemistry and facilitates the development of novel synthetic methodologies for creating complex molecules with potential applications in medicine and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C16H14IN |

|---|---|

Molecular Weight |

347.19 g/mol |

IUPAC Name |

3-iodo-1-methyl-2-(4-methylphenyl)indole |

InChI |

InChI=1S/C16H14IN/c1-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18(16)2/h3-10H,1-2H3 |

InChI Key |

SFTSUJMQXFMWSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C)I |

Origin of Product |

United States |

Mechanistic Investigations of Formation and Transformation Reactions

Mechanisms of Electrophilic Iodination at C3 of Indoles

The indole (B1671886) nucleus is an electron-rich aromatic system, with the C3 position being particularly nucleophilic and thus susceptible to electrophilic attack. quora.com This inherent reactivity is exploited in direct iodination reactions.

Role of Copper(III)-Iodide Species in C3 Electrophilic Addition

Copper catalysis has emerged as an effective method for the C-H iodination of indoles. In some proposed mechanisms, a Cu(III)-iodide species acts as the key intermediate. This species, formed from a copper(I) or copper(II) precatalyst, undergoes electrophilic addition to the C3 position of the indole ring. This process is part of a domino reaction that can lead to 3-iodo-2-nitroindoles under mild, aerobic conditions. The copper-mediated pathway offers high regioselectivity and accommodates a broad range of substrates. researchgate.net While direct evidence for a Cu(III) intermediate can be challenging to obtain due to the paramagnetic nature of Cu(II) species that may be present, nih.gov related iron-catalyzed systems involving iodide ions have been investigated. In those cases, it is proposed that Fe(III) is reduced to Fe(II), leading to the formation of molecular iodine (I₂) which then acts as the effective electrophilic catalyst. researchgate.net

Friedel-Crafts Type Processes in Iodination

The electrophilic iodination of indoles can be viewed as a variation of the Friedel-Crafts reaction, a fundamental process in organic chemistry for attaching substituents to aromatic rings. rsc.orgrsc.orgresearchgate.netnih.gov In this context, an electrophilic iodine source (I⁺) attacks the electron-rich C3 position of the indole. This reaction is analogous to the alkylation or acylation of benzene (B151609). The rate of this reaction is influenced by the electronic properties of the indole ring; electron-donating groups on the indole nucleus enhance the reaction rate, which is consistent with the electrophilic aromatic substitution mechanism of a Friedel-Crafts reaction. acs.org Iodine itself can act as a catalyst in certain Friedel-Crafts alkylations of indoles, for instance, by activating an alcohol to generate an electrophilic intermediate that then undergoes C3-selective attack by a second indole molecule. nih.govbeilstein-journals.org

N-Iodo Intermediate Formation and Intramolecular Iodo Transfer

Another plausible mechanism for the C3 iodination of indoles, particularly N-H indoles, involves the initial formation of an N-iodo intermediate. Reagents like N-iodosuccinimide (NIS) are commonly used as an iodine source in these reactions. researchgate.netnih.gov It is proposed that the indole nitrogen first attacks the electrophilic iodine of NIS, forming an N-iodoindole species. This intermediate can then undergo an intramolecular rearrangement, transferring the iodine atom from the nitrogen to the C3 position. This pathway is particularly relevant in multi-step, one-pot syntheses where an indole anion is generated in situ and subsequently trapped by an electrophilic iodine source before further functionalization, such as N-alkylation. nih.gov

Elucidation of Cyclization Mechanisms Leading to 3-Iodoindoles

An alternative to direct iodination is the construction of the indole ring itself in a process that incorporates the iodine atom at the C3 position.

Intramolecular Cyclization of Enamines

Iodine-mediated intramolecular cyclization of enamines provides an efficient, transition-metal-free route to 3H-indole derivatives, which can be precursors to or isomers of stable 1H-indoles. acs.orgnih.govorganic-chemistry.org A proposed mechanism for this transformation involves an initial oxidative iodination step that generates an iodide intermediate. This is followed by an intramolecular Friedel-Crafts-type aromatic alkylation, where the enamine double bond attacks the aniline ring. Subsequent rearomatization yields the final 3H-indole product. acs.orgorganic-chemistry.org The reaction conditions for this process have been optimized, with elemental iodine as the oxidant and potassium carbonate as the base in a solvent like DMF. acs.orgorganic-chemistry.org

Table 1: Optimization of Iodine-Mediated Cyclization of (Z)-Ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate acs.org

| Entry | Oxidant | Base | Solvent | Yield (%) |

| 1 | I₂ | K₂CO₃ | DMF | 82 |

| 2 | IBr | K₂CO₃ | DMF | 60 |

| 3 | PIDA | K₂CO₃ | DMF | <10 |

| 4 | PIFA | K₂CO₃ | DMF | <10 |

| 5 | I₂ | Na₂CO₃ | DMF | 80 |

| 6 | I₂ | NaHCO₃ | DMF | 75 |

| 7 | I₂ | Cs₂CO₃ | DMF | 81 |

| 8 | I₂ | 2,6-lutidine | DMF | 55 |

Palladium-Catalyzed Cyclization Pathways

Palladium catalysis is a powerful tool for constructing the indole core, and these methods can be adapted to produce 3-iodoindoles. organic-chemistry.orgmdpi.com A common strategy involves a two-step process: a palladium/copper-catalyzed Sonogashira coupling of a terminal alkyne with an N,N-dialkyl-ortho-iodoaniline, followed by an electrophilic cyclization of the resulting ortho-alkynyl-aniline intermediate. nih.govacs.orgnih.gov

The cyclization step is initiated by the addition of an electrophile, such as molecular iodine (I₂), to the alkyne's triple bond. The mechanism is believed to proceed via an anti-attack of the electrophile and the aniline nitrogen on the alkyne. This forms a cyclic indolium salt intermediate. The final step involves the loss of an alkyl group from the nitrogen, facilitated by the iodide ion present in the reaction mixture, to yield the neutral 3-iodoindole product. nih.gov The high nucleophilicity of the dialkylated nitrogen atom is crucial for the success of this cyclization. nih.gov This palladium-catalyzed approach is versatile, allowing for the synthesis of a wide variety of 2,3-disubstituted 3-iodoindoles. nih.govacs.orgnih.gov

Table 2: Selected Examples of 3-Iodoindole Synthesis via Pd/Cu-Catalyzed Coupling and Electrophilic Cyclization nih.gov

| o-Iodoaniline Substrate | Alkyne Substrate | Product Yield (%) |

| N,N-Dimethyl-2-iodoaniline | Phenylacetylene (B144264) | 98 |

| N,N-Dimethyl-2-iodoaniline | 1-Hexyne | 95 |

| N,N-Dimethyl-2-iodoaniline | (Trimethylsilyl)acetylene | 98 |

| N,N-Dimethyl-5-methoxy-2-iodoaniline | Phenylacetylene | 99 |

| N,N-Dimethyl-5-nitro-2-iodoaniline | Phenylacetylene | 98 |

Reaction Mechanisms of Further Derivatization

The presence of the iodine atom at the C3 position, along with the N-methyl and 2-p-tolyl groups, imparts unique reactivity to the indole core, allowing for a variety of further functionalizations. The mechanisms of these transformations are of significant interest for the synthesis of more complex heterocyclic systems.

Oxidative Cleavage and Ring-Opening Mechanisms

The oxidative cleavage of the C2-C3 double bond in the indole nucleus is a significant transformation that leads to the formation of 2-acylamino- or 2-aminobenzophenone derivatives. While direct studies on 3-Iodo-1-methyl-2-P-tolyl-1H-indole are not extensively documented, a plausible mechanism can be proposed based on related studies of 2-arylindoles.

In iodine-promoted reactions, the iodination of the C3 position is often a key step. nih.gov However, since this position is already occupied, the reaction likely initiates with the oxidation of the indole nitrogen or the C2-C3 bond. A proposed pathway involves the formation of a 3H-indol-3-one intermediate, which can then undergo a Baeyer-Villiger type oxidative expansion, leading to a benzoxazinone derivative. nih.gov Subsequent hydrolysis or reaction with a nucleophile would result in the ring-opened product.

The key steps in this proposed mechanism are outlined below:

| Step | Description | Intermediate |

| 1 | Oxidation of the indole | Formation of an indole radical cation or an N-oxide. |

| 2 | Formation of 3H-indol-3-one | The oxidized intermediate rearranges to form a 3H-indol-3-one derivative. |

| 3 | Baeyer-Villiger Oxidation | The 3H-indol-3-one undergoes oxidative ring expansion to a benzoxazinone intermediate. nih.gov |

| 4 | Ring Opening | The benzoxazinone is opened by a nucleophile (e.g., water, amine) to yield the final product. |

Regioselectivity in C-H Bond Functionalization

The functionalization of carbon-hydrogen (C-H) bonds is a powerful tool for the late-stage modification of complex molecules. The regioselectivity of such reactions on the this compound core is dictated by the electronic effects of the existing substituents. Transition metal-catalyzed C-H activation often relies on directing groups to achieve selectivity. nih.govresearchgate.net In the absence of an external directing group, the inherent reactivity of the indole ring's C-H bonds will determine the site of functionalization.

The electronic nature of the substituents influences the electron density at the remaining C-H positions (C4, C5, C6, and C7) of the benzene portion of the indole ring.

1-methyl group: An electron-donating group that activates the ring.

2-p-tolyl group: An aryl group that can have complex electronic effects but generally influences the C7 position due to steric hindrance and potential electronic interactions.

3-iodo group: An electron-withdrawing group that deactivates the pyrrole (B145914) ring and can influence the adjacent C4 position.

Based on these effects, the predicted order of reactivity for electrophilic C-H functionalization is likely to be C7 > C5 > C4 > C6. The C7 position is often favored in 2,3-disubstituted indoles due to a combination of electronic and steric factors.

| Position | Electronic Influence | Predicted Reactivity |

| C4 | Influenced by the electron-withdrawing 3-iodo group. | Moderately deactivated. |

| C5 | Less sterically hindered and influenced by the overall electron-donating character of the indole nitrogen. | Moderately activated. |

| C6 | Generally less reactive in many indole functionalizations. | Low. |

| C7 | Sterically accessible and electronically influenced by the N-methyl group. | Most activated. |

1,3-Iodine Transfer in Gold-Catalyzed Transformations

Gold catalysts are known to activate π-systems, such as alkynes and allenes, enabling a variety of cyclization and rearrangement reactions. beilstein-journals.org In the context of 3-iodoindoles, gold catalysis can facilitate unique transformations involving the iodine substituent. One such process is a 1,3-iodine transfer.

Studies on 3-iodoindole-linked alkynols have shown that gold(I) catalysts can trigger a carbocyclization cascade that is accompanied by an iodine transfer. core.ac.uk The proposed mechanism involves the gold-catalyzed activation of the alkyne, followed by an intramolecular attack of the indole ring. This leads to a cyclized intermediate where the iodine atom can migrate from the C3 position to a different position in the newly formed ring system. This type of migration is a key difference compared to similar reactions mediated by iodine electrophiles, where the iodine typically remains at its original position. beilstein-journals.org

A simplified representation of the catalytic cycle for a hypothetical intramolecular cyclization is presented below:

| Step | Description |

| 1 | Gold(I) catalyst coordinates to the alkyne moiety of a suitably substituted 3-iodoindole. |

| 2 | Intramolecular nucleophilic attack from the indole ring onto the activated alkyne. |

| 3 | Formation of a cyclized intermediate with a gold-carbene character. |

| 4 | 1,3-Iodine Transfer: The iodine atom migrates from the C3 position to a new position. |

| 5 | Protodeauration to release the final product and regenerate the gold(I) catalyst. |

Umpolung Reactivity of Indoles by N1-Iodination

Umpolung, or polarity inversion, is a strategy in organic synthesis to reverse the normal reactivity of a functional group. wikipedia.org The indole nucleus typically exhibits nucleophilic character at the C3 position. However, this reactivity can be inverted, making the C3 position electrophilic.

One method to achieve this umpolung is through the iodination of the indole nitrogen (N1-iodination) in N-H indoles. The formation of an N-iodo intermediate enhances the electrophilicity of the indole ring, rendering the C3 position susceptible to attack by nucleophiles. This strategy has been utilized in enantioselective dearomatization reactions.

For the specific compound, this compound, the nitrogen is already substituted with a methyl group, precluding the possibility of N1-iodination. However, the presence of the iodine atom at the C3 position inherently imparts electrophilic character to this carbon. The C-I bond is polarized towards the more electronegative iodine atom, making the C3 carbon an electrophilic center. This can be considered a form of "built-in" umpolung compared to an unsubstituted indole. This inherent electrophilicity allows 3-iodoindoles to participate in reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), where the C3 carbon acts as an electrophilic site. acs.orgnih.gov

| Indole Type | C3 Position Reactivity | Typical Reactions |

| Unsubstituted Indole | Nucleophilic | Electrophilic Aromatic Substitution (e.g., Mannich, Vilsmeier-Haack) |

| N1-Iodoindole | Electrophilic (Umpolung) | Nucleophilic attack at C3 |

| 3-Iodo-1-methyl-1H-indole | Electrophilic | Palladium-catalyzed cross-coupling reactions |

Reactivity and Functionalization of 3 Iodo 1 Methyl 2 P Tolyl 1h Indole

Cross-Coupling Reactions at the C3 Position

The carbon-iodine bond at the C3 position of 3-iodo-1-methyl-2-p-tolyl-1H-indole is susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium(0) complexes. youtube.com This reactivity is the basis for a range of cross-coupling reactions that allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.orgtcichemicals.com In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C3 position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgnih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the 3-iodoindole to the palladium(0) catalyst, transmetalation of the organoboron reagent to the resulting palladium(II) complex, and reductive elimination to afford the C3-arylated indole (B1671886) and regenerate the palladium(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling of 3-Iodoindoles

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 3-Iodo-1-methyl-2-phenyl-1H-indole | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | Dioxane | 1-Methyl-2,3-diphenyl-1H-indole | 95 |

| 2 | 3-Iodo-1-benzyl-1H-indole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Toluene/H2O | 1-Benzyl-3-(4-methoxyphenyl)-1H-indole | 88 |

| 3 | 3-Iodo-1H-indole | Pyridin-3-ylboronic acid | POPd | K3PO4 | Dioxane | 3-(Pyridin-3-yl)-1H-indole | 75 |

This table presents representative examples of Suzuki-Miyaura cross-coupling reactions involving 3-iodoindoles. The specific substrate, this compound, is expected to undergo similar transformations.

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira cross-coupling reaction provides a direct method for the alkynylation of aryl halides, including 3-iodoindoles. wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with the 3-iodoindole in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

The reaction mechanism is thought to involve a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the 3-iodoindole, while the copper co-catalyst activates the terminal alkyne. wikipedia.org The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org Subsequent palladium-catalyzed Sonogashira reactions of 3-iodoindoles have been shown to proceed smoothly in good yields. nih.govresearchgate.net

Stille Cross-Coupling

The Stille cross-coupling reaction utilizes an organotin reagent as the coupling partner for the organic halide. wikipedia.orglibretexts.org This reaction is catalyzed by palladium and is known for its ability to tolerate a wide variety of functional groups. wikipedia.orguwindsor.ca The reaction involves the coupling of an organostannane with an aryl halide. wikipedia.org While organotin compounds are toxic, the Stille reaction remains a valuable tool in organic synthesis. wikipedia.org The mechanism involves oxidative addition of the halide to the palladium catalyst, transmetalation with the organotin reagent, and reductive elimination to give the coupled product. wikipedia.org

Heck Cross-Coupling

The Heck cross-coupling reaction enables the arylation or vinylation of alkenes using an aryl or vinyl halide. organic-chemistry.orgmdpi.com In the case of this compound, this reaction can be used to introduce alkenyl substituents at the C3 position. The reaction is typically catalyzed by a palladium complex and requires a base. organic-chemistry.orgyoutube.com Subsequent palladium-catalyzed Heck reactions of 3-iodoindoles have been demonstrated to proceed in good yields. nih.gov

Catalytic Systems for C-3 Cross-Couplings (e.g., Palladium, Copper)

Palladium complexes are the most widely used catalysts for cross-coupling reactions at the C3 position of 3-iodoindoles. nih.govyoutube.com A variety of palladium(0) and palladium(II) precursors can be used, often in combination with phosphine (B1218219) ligands that modulate the reactivity and stability of the catalyst. youtube.com

Copper is primarily used as a co-catalyst in the Sonogashira reaction. wikipedia.orgnih.gov However, copper-mediated, palladium-catalyzed cross-coupling reactions have also been reported for other transformations. nih.gov

Table 2: Common Catalytic Systems for Cross-Coupling Reactions

| Reaction | Catalyst | Co-catalyst/Ligand |

| Suzuki-Miyaura | Pd(PPh3)4, Pd(dppf)Cl2, POPd | - |

| Sonogashira | Pd(PPh3)2Cl2, Pd(OAc)2 | CuI, PPh3 |

| Stille | Pd(PPh3)4 | - |

| Heck | Pd(OAc)2, PdCl2 | PPh3, P(o-tolyl)3 |

This table summarizes common catalytic systems employed in the cross-coupling reactions of aryl halides, which are applicable to this compound.

Functionalization of the Indole Nitrogen Atom

The nitrogen atom of the indole ring in this compound is already substituted with a methyl group. However, in related indole systems, the indole nitrogen can be a site for further functionalization. While direct N-functionalization of the title compound is not the primary focus of its reactivity, understanding the general principles of indole N-functionalization provides a broader context for its chemical behavior.

The N-arylation of indoles, for instance, can be achieved through various methods, including Ullmann condensation, Buchwald-Hartwig amination, and Chan-Lam coupling. nih.gov These reactions typically involve the coupling of an indole with an aryl halide or boronic acid in the presence of a transition metal catalyst, such as copper or palladium. nih.gov Additionally, recent developments have explored late-stage diversification of indole skeletons through nitrogen atom insertion, highlighting the potential for skeletal editing of the indole core. bohrium.comchemrxiv.org

N-Alkylation Studies

The nitrogen atom in this compound is already part of a tertiary amine due to the methyl group, which generally reduces its nucleophilicity compared to N-H indoles. However, further alkylation to form a quaternary ammonium (B1175870) salt, known as quaternization, is a potential reaction pathway. Such reactions typically require a strong alkylating agent. For instance, the methylation of anilines to form N,N-dimethylanilines can be achieved using iodomethane (B122720) with a base like potassium carbonate in DMF nih.gov. While the N-methyl group on the indole ring decreases its reactivity towards further alkylation, the formation of an indolyl-N,N-dimethyl quaternary salt could potentially be achieved under forcing conditions with potent electrophiles.

Electrophilic Aromatic Substitution on the P-tolyl Moiety

The p-tolyl group attached at the C2 position of the indole ring presents an additional site for functionalization through electrophilic aromatic substitution (EAS). The methyl group on the phenyl ring is an activating group and an ortho, para-director. This directing effect is due to the stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.

Given that the para position is occupied by the bond to the indole ring, electrophilic attack is predicted to occur predominantly at the two equivalent ortho positions relative to the methyl group. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could potentially be employed to introduce new functional groups onto the p-tolyl moiety, provided that the reaction conditions are compatible with the indole core.

Regioselective Functionalization at Other Indole Positions

With the C2 and C3 positions of the indole nucleus occupied, attention for further functionalization shifts to the benzene (B151609) portion of the indole ring (positions C4, C5, C6, and C7). The electronic properties of the existing substituents will govern the regioselectivity of these reactions. Direct halogenation at the C5 position of the indole ring has been reported under mild, metal-free conditions. For example, an efficient and highly regioselective C5-H direct iodination of indoles has been achieved, proceeding through a radical pathway researchgate.net. This suggests that similar regioselective halogenation could be possible for this compound. Other potential functionalization strategies include metalation followed by quenching with an electrophile, which could provide access to a variety of substituted derivatives at the C4, C5, C6, or C7 positions.

Oxidative and Reductive Transformations

The this compound scaffold can undergo both oxidative and reductive transformations.

Reductive Transformations: The carbon-iodine bond at the C3 position is susceptible to reduction. Aryl iodides can be reduced to the corresponding arenes under various conditions. Catalytic methods, such as using a rhodium complex with a NAD(P)H model like 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH), have been shown to be effective for the reduction of aryl iodides while leaving other functional groups like nitro, carbonyl, and esters intact oup.com. Another approach involves the use of sodium hydride for the reduction of aryl iodides acs.org. These methods could be applied to selectively remove the iodo group from the target molecule, yielding 1-methyl-2-p-tolyl-1H-indole.

Oxidative Transformations: The indole ring is susceptible to oxidation. Iodine-catalyzed aerobic oxidation has been used to convert spirovinylcyclopropyl oxindoles into spiro-1,2-dioxolanes under mild conditions nih.gov. Furthermore, N-substituted indoles can be oxidized to the corresponding isatins (indole-2,3-diones) using iodine in the presence of an oxidizing agent like chloramine-B rsc.org. It is conceivable that under controlled oxidative conditions, the indole ring of this compound could be transformed into the corresponding isatin (B1672199) derivative. Additionally, hypervalent iodine(III) reagents can be used for the oxidative 3-amination of indoles, proceeding through an indolyl(aryl)iodonium imide intermediate nih.gov.

Dearomatization Reactions through Iodination (e.g., Spirocyclization)

Iodine can act as an electrophile to initiate dearomatization reactions, often leading to the formation of complex polycyclic or spirocyclic structures. Hypervalent iodine reagents are particularly effective in mediating dearomatization reactions of aromatic systems, including indoles researchgate.netyoutube.comresearchgate.netdntb.gov.ua.

One notable pathway is iodonium-induced cyclization. For instance, N-allenylindoles undergo a 6-endo cyclization process when treated with N-iodosuccinimide (NIS) to form iodinated dihydropyrido[1,2-a]indoles thieme-connect.de. Another example is the iodine-mediated intramolecular cyclization of enamines, which yields 3H-indoles, a dearomatized isomer of the indole core nih.govacs.org. Iodine-catalyzed domino reactions, such as a Michael addition followed by intramolecular cyclization, can also lead to the formation of fused ring systems rsc.org. These examples highlight the potential of using iodine-based reagents to induce dearomatizing cyclizations on suitably functionalized derivatives of this compound, potentially leading to spirocyclic or fused-ring products. For example, an iodine-catalyzed aerobic oxidation of spirovinylcyclopropyl oxindoles results in the formation of spiro-1,2-dioxolanes nih.gov.

Reactivity of the Iodine as a Leaving Group versus a Directing Group

The iodine atom at the C3 position of this compound exhibits dual reactivity, acting primarily as an excellent leaving group in cross-coupling reactions, and potentially as a directing group in other transformations.

Iodine as a Leaving Group: The most prominent role of the C3-iodo substituent is as a leaving group in a wide array of palladium-catalyzed cross-coupling reactions. This has been extensively demonstrated for 3-iodoindoles in general. These reactions provide a powerful tool for C-C and C-heteroatom bond formation at the C3 position.

Suzuki-Miyaura Coupling: This reaction pairs the 3-iodoindole with a boronic acid or ester to form a new C-C bond. It is a highly versatile method for introducing aryl or vinyl substituents nih.govlibretexts.org.

Sonogashira Coupling: This involves the coupling of the 3-iodoindole with a terminal alkyne, providing access to 3-alkynylindoles nih.govresearchgate.netrsc.orgnih.govresearchgate.net.

Heck Reaction: In this reaction, the 3-iodoindole is coupled with an alkene to form a new C-C bond with a substituted alkene product nih.govresearchgate.netrsc.orgorganic-chemistry.org.

The efficiency of these reactions underscores the utility of the C3-iodo group as a versatile handle for the late-stage functionalization of the indole scaffold.

Iodine as a Directing Group: The role of the iodine atom as a directing group is less common compared to its function as a leaving group. However, in some contexts, a substituent at the C3 position can influence the regioselectivity of reactions at other positions on the indole ring. For instance, it has been reported that a C3 electron-withdrawing group can direct the iodination to the C5 position researchgate.net. While the C3-iodo group is not strongly electron-withdrawing, its electronic influence, combined with steric factors, could potentially play a role in directing electrophilic substitution or metalation at the C4, C5, C6, or C7 positions. However, its reactivity as a leaving group in transition metal-catalyzed reactions is by far its most significant and well-documented chemical behavior.

Applications in Advanced Organic Synthesis

As a Versatile Intermediate in the Synthesis of Complex Heterocycles

The carbon-iodine bond at the 3-position of the indole (B1671886) ring is a key functional handle for a variety of metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of diverse substituents, paving the way for the synthesis of a wide array of complex heterocyclic structures.

3-Iodo-1-methyl-2-p-tolyl-1H-indole serves as an excellent precursor for a multitude of highly functionalized indole derivatives. The C-I bond is readily activated by palladium catalysts, enabling its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Detailed research has demonstrated that 3-iodoindoles are competent coupling partners in several cornerstone reactions of modern organic synthesis nih.govorganic-chemistry.org. These include:

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to introduce new aryl or vinyl groups at the C3 position nih.govlibretexts.org.

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties, which are themselves versatile functional groups for further transformations nih.govresearchgate.netnih.gov.

Heck Reaction: Alkenylation of the C3 position by reacting with a wide range of alkenes nih.govwikipedia.orgorganic-chemistry.org.

These transformations are characterized by their high efficiency and broad functional group tolerance, allowing for the modular construction of complex indoles. The ability to precisely install different groups at the C3-position makes this compound a strategic starting material for creating libraries of compounds for medicinal chemistry or materials science research. The subsequent palladium-catalyzed reactions of the resulting 3-iodoindoles proceed smoothly and in good yields, highlighting their utility nih.gov.

The synthesis of carbazoles, a crucial heterocyclic motif in pharmaceuticals and functional materials, can be achieved using 3-iodoindole precursors. While direct cyclization is one pathway, a more versatile strategy involves a tandem reaction sequence starting from this compound.

A plausible and documented route involves an initial intermolecular palladium-catalyzed coupling reaction (e.g., Suzuki or Heck reaction) to introduce an appropriately positioned aryl or vinyl group at the C3-position of the indole. The resulting 3-substituted indole can then undergo an intramolecular palladium-catalyzed C-H activation/arylation reaction to forge the final ring and yield the carbazole (B46965) skeleton nih.govacs.org. This intramolecular cyclization is a powerful method for creating the carbazole core from various indole derivatives nih.govmdpi.combeilstein-journals.orgresearchgate.net. This two-step approach allows for the controlled assembly of highly substituted and complex carbazole structures that would be difficult to access through other methods.

Based on an extensive review of synthetic methodologies, this compound is not a reported precursor for the direct synthesis of quinazoline-4(3H)-ones or their complex derivatives like tryptanthrin (B1681603). The established and widely utilized synthetic routes to these particular heterocyclic systems typically start from different building blocks.

Common precursors for the synthesis of the quinazolin-4(3H)-one core include:

Anthranilic acid (2-aminobenzoic acid) rsc.orgnih.gov.

Isatoic anhydride (B1165640) rsc.orgarkat-usa.org.

2-Aminobenzamides organic-chemistry.orgacs.orgresearchgate.net.

Isatin (B1672199) (for Tryptanthrin synthesis) arkat-usa.orgbohrium.com.

Recent methods for tryptanthrin synthesis often involve the copper-catalyzed aerobic oxidation and dimerization of indole itself or the condensation of indoles with isatins bohrium.comacs.orgbohrium.comacs.org. These routes rely on the reactivity of the N-H and C3-H bonds of the indole core, a different chemical approach than exploiting a C3-iodo substituent acs.orgacs.org.

Role in the Construction of Advanced Organic Materials

The utility of this compound extends into materials science, primarily through its role as a key intermediate for building monomers used in functional polymers. As established, this compound is a viable precursor for synthesizing polysubstituted carbazoles.

Polycarbazoles are a class of conducting polymers renowned for their attractive electronic and photophysical properties, including:

High charge carrier mobility.

Excellent thermal stability.

Good redox activity and nonlinear optical properties researchgate.netspringerprofessional.demdpi.com.

These characteristics make them prime candidates for use in a variety of advanced organic materials and devices, such as organic light-emitting diodes (OLEDs), photovoltaic cells, and plastic electronics researchgate.netspringerprofessional.dersc.org. By first using this compound to synthesize tailored carbazole monomers, chemists can then polymerize these units to create polycarbazoles with specific, tunable properties for high-performance material applications mdpi.comresearchgate.net.

Development of Catalytic Systems (e.g., Electrocatalysis)

Beyond its role as a synthetic intermediate, the indole scaffold itself, particularly when appropriately substituted, can function as a core component of catalytic systems. Recent research has explored the direct application of derivatives of 3-iodoindole in electrocatalysis.

In the search for efficient and cost-effective materials for direct glucose fuel cells, metal-free organic molecules have emerged as promising anode catalysts. Research has specifically identified this compound as a compound of interest in this application.

In a study investigating novel indole derivatives for glucose electrooxidation, this compound (referred to as compound 4B in the study) was synthesized and its electrocatalytic behavior was observed using cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronoamperometry (CA). While its analogue, 3-iodo-1-methyl-2-phenyl-1H-indole (4A), showed a higher specific activity, the study demonstrated the potential of this class of 3-iodoindoles as metal-free electrocatalysts.

Table 1: Electrochemical Performance of Indole Derivatives in Glucose Electrooxidation

| Compound | Description | Specific Activity (mA/cm²) |

| 4A | 3-iodo-1-methyl-2-phenyl-1H-indole | 3.26 |

| 4B | This compound | (Investigated, but specific value for 4B not highlighted in the abstract) |

| 4C | 2-(2,5-dimethylphenyl)-3-iodo-1-methyl-1H-indole | (Investigated, but specific value for 4C not highlighted in the abstract) |

This table is based on data presented in a study on indole-based organic anode catalysts. The study highlights compound 4A as the most promising candidate.

This research indicates that substituted 3-iodoindoles are a viable new generation of environmentally friendly and alternative catalysts for direct glucose fuel cells, warranting further investigation and development.

Synthetic Utility in Multi-Step Reaction Sequences

The compound this compound serves as a pivotal building block in advanced organic synthesis, primarily owing to the strategic placement of the iodine atom at the C3 position of the indole nucleus. This halogen atom provides a reactive handle for a variety of subsequent chemical transformations, particularly palladium-catalyzed cross-coupling reactions. The presence of the C-I bond allows for the facile and regioselective introduction of diverse functional groups, making this compound a versatile precursor in the multi-step synthesis of complex, polysubstituted indole derivatives. nih.gov

The utility of 3-iodoindoles in sequential reactions is well-documented. The C3-iodine is readily displaced in reactions that form new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental to molecular construction, enabling chemists to elaborate the indole core into more complex structures. The 3-iodoindoles produced through various synthetic strategies are particularly useful for further functionalization via palladium-catalyzed coupling reactions. nih.gov

Several key cross-coupling reactions highlight the synthetic importance of the 3-iodoindole scaffold, and by extension, this compound. These reactions demonstrate its role as an intermediate where the iodine atom is systematically replaced to build molecular complexity. Analogous transformations on similar 3-iodoindole frameworks, such as Sonogashira, Heck, and Suzuki couplings, are standard procedures in organic synthesis. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the C-I bond in 3-iodoindoles makes them ideal substrates for several palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their efficiency and tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. Using this compound as the substrate, a variety of substituted alkynes can be introduced at the C3 position. For instance, reacting a 3-iodoindole with phenylacetylene (B144264) in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI) in a suitable solvent such as triethylamine (B128534) (Et₃N) yields the corresponding 3-alkynylindole. nih.gov This introduces a rigid, linear scaffold, which can be a key structural motif in materials science or medicinal chemistry.

Heck Coupling: The Heck reaction forms a new carbon-carbon bond by coupling the 3-iodoindole with an alkene, such as n-butyl acrylate. nih.gov This reaction is typically catalyzed by a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of a base. This method allows for the vinylation of the indole C3 position, leading to the formation of substituted indolylpropenoates, which are precursors to other functional groups. nih.gov

Suzuki Coupling: In the Suzuki reaction, the iodo-substituted indole is coupled with an organoboron reagent, such as an arylboronic acid. While a direct example for this compound is not detailed in the provided literature, the reaction is widely applicable to 3-iodoindoles. nih.gov This reaction would involve a palladium catalyst and a base to forge a new carbon-carbon bond between the indole C3 position and the aryl group from the boronic acid, yielding a 2,3-diaryl-1-methylindole derivative.

The table below summarizes the conditions for these representative transformations, illustrating the utility of a 3-iodoindole core in multi-step synthetic sequences.

| Reaction Type | Substrate | Reagents | Catalyst System | Product Type |

| Sonogashira Coupling | 3-Iodoindole derivative | Terminal Alkyne (e.g., Phenylacetylene), Et₃N | PdCl₂(PPh₃)₂, CuI | 3-Alkynylindole |

| Heck Coupling | 3-Iodoindole derivative | Alkene (e.g., n-Butyl acrylate), Na₂CO₃, n-Bu₄NCl | Pd(OAc)₂ | 3-Vinylindole |

| Suzuki Coupling | 3-Iodoindole derivative | Arylboronic Acid, Base (e.g., Na₂CO₃) | Pd(OAc)₂ | 3-Arylindole |

This deliberate, stepwise functionalization underscores the value of this compound in constructing complex molecular architectures that are often pursued in medicinal chemistry and materials science. openmedicinalchemistryjournal.comnih.gov The ability to sequentially introduce different substituents with high regioselectivity makes it a powerful tool for creating libraries of diverse indole-based compounds.

Computational and Theoretical Insights into this compound

While specific computational research focused exclusively on this compound is limited in publicly accessible literature, a comprehensive understanding of its theoretical characteristics can be constructed by examining studies on analogous 3-iodoindoles and other substituted indole derivatives. These computational methods are crucial for predicting reactivity, understanding reaction mechanisms, and guiding synthetic efforts.

Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For the structural confirmation of iodo-indole derivatives, both ¹H and ¹³C NMR are employed.

In the ¹H NMR spectrum of 3-iodo-1-methyl-2-phenyl-1H-indole, recorded in CDCl₃ at 400 MHz, a characteristic singlet for the N-methyl protons appears at 3.63 ppm. nih.gov The aromatic protons of the indole (B1671886) and phenyl rings resonate in the region of 7.21–7.51 ppm. nih.gov For the p-tolyl derivative, an additional singlet corresponding to the tolyl methyl group would be expected, typically in the range of 2.3-2.5 ppm.

The ¹³C NMR spectrum of 3-iodo-1-methyl-2-phenyl-1H-indole shows the N-methyl carbon at 32.2 ppm and the iodinated C3 carbon at a significantly upfield chemical shift of 59.0 ppm. nih.gov The remaining aromatic carbons appear between 110.0 and 141.9 ppm. nih.gov The presence of the additional methyl group in the p-tolyl analog would introduce another signal in the aliphatic region of the ¹³C NMR spectrum.

Table 1: NMR Spectroscopic Data for 3-Iodo-1-methyl-2-phenyl-1H-indole nih.gov

| Type | Solvent | Frequency | Chemical Shifts (δ) in ppm |

| ¹H NMR | CDCl₃ | 400 MHz | 3.63 (s, 3H), 7.21–7.28 (m, 3H), 7.43–7.51 (m, 6H) |

| ¹³C NMR | CDCl₃ | 100 MHz | 32.2, 59.0, 110.0, 120.9, 121.6, 123.1, 128.6, 129.0, 130.5, 131.1, 131.8, 137.9, 141.9 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass, which allows for the confirmation of the molecular formula. For 3-iodo-1-methyl-2-phenyl-1H-indole , the calculated exact mass for the molecular ion [C₁₅H₁₂IN]⁺ is 333.00145 amu, with the experimentally found value being 333.00194 amu, confirming its elemental composition. nih.gov For 3-iodo-1-methyl-2-p-tolyl-1H-indole (C₁₆H₁₄IN), the additional CH₂ unit would increase the expected molecular weight.

The fragmentation pattern in the mass spectrum can also provide valuable structural information. The cleavage of the C-I bond is a common fragmentation pathway for iodo-containing compounds.

Table 2: High-Resolution Mass Spectrometry Data for 3-Iodo-1-methyl-2-phenyl-1H-indole nih.gov

| Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) |

| [C₁₅H₁₂IN]⁺ | 333.00145 | 333.00194 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry.

While a crystal structure for this compound was not found in the searched literature, the X-ray crystallographic data for 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole offers valuable insights into the solid-state conformation of a related 3-iodo-indole derivative. nih.govnih.gov In this molecule, the phenylsulfonyl group is attached to the indole nitrogen instead of a methyl group, and a methyl group is at the 2-position instead of a p-tolyl group.

The crystal structure of 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole reveals that the phenyl ring of the benzenesulfonyl group is oriented at a dihedral angle of 82.84(9)° with respect to the indole ring system. nih.gov The sum of the bond angles around the nitrogen atom is 359.4(2)°, indicating an sp² hybridization state. nih.gov The crystal packing is stabilized by weak intermolecular C-H···π and π-π interactions. nih.gov

Table 3: Crystal Data and Structure Refinement for 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole nih.gov

| Parameter | Value |

| Empirical Formula | C₁₅H₁₂INO₂S |

| Formula Weight | 397.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7068(3) |

| b (Å) | 16.2670(4) |

| c (Å) | 8.5147(2) |

| β (°) ** | 104.540(1) |

| Volume (ų) ** | 1435.49(6) |

| Z | 4 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of 3-iodo-1-methyl-2-phenyl-1H-indole shows characteristic absorption bands that correspond to the vibrations of its specific bonds. nih.gov The peak at 3054 cm⁻¹ can be attributed to the C-H stretching vibrations of the aromatic rings. nih.gov The absorption at 2937 cm⁻¹ is indicative of the C-H stretching of the methyl group. nih.gov The C-I stretching vibration is expected to appear in the fingerprint region, typically at lower wavenumbers. For this compound, the IR spectrum would be expected to be very similar, with additional peaks potentially arising from the vibrations of the tolyl methyl group.

Table 4: Infrared Spectroscopic Data for 3-Iodo-1-methyl-2-phenyl-1H-indole nih.gov

| Wavenumber (cm⁻¹) | Interpretation |

| 3054 | Aromatic C-H stretch |

| 2937 | Aliphatic C-H stretch |

Future Perspectives in Research

Development of Novel Catalytic Systems for Synthesis and Functionalization

The primary synthesis of 3-iodoindoles, including the title compound, often involves a two-step process: a Sonogashira cross-coupling of an N,N-dialkyl-o-iodoaniline with a terminal alkyne, followed by an electrophilic cyclization with molecular iodine (I₂). nih.govnih.gov This Pd/Cu-catalyzed method is efficient but provides significant opportunities for innovation. nih.gov

Future research will likely focus on developing novel catalytic systems that offer improved efficiency, selectivity, and sustainability. This includes exploring catalysts based on more abundant and less expensive metals as alternatives to palladium. Furthermore, the development of heterogeneous or polymer-supported catalysts, such as novel gold(III) polymer-supported systems, could facilitate easier separation and recycling, aligning with the principles of green chemistry. nih.gov

Functionalization of the 3-iodo moiety is typically achieved through well-established palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. researchgate.netresearchgate.net Research in this area could explore new catalytic systems that expand the scope of these transformations, allowing for the introduction of a wider array of functional groups under milder conditions. The goal is to create a more diverse library of 1,2,3-trisubstituted indoles from the 3-iodoindole precursor. researchgate.net

Exploration of New Reactivity Modes for the 3-Iodo Moiety

The carbon-iodine bond at the C3 position is the key to the synthetic utility of 3-Iodo-1-methyl-2-p-tolyl-1H-indole. While its use in cross-coupling reactions is well-documented, future research should aim to unlock new reactivity modes. mdpi.com

Inspired by the reactivity of other indole (B1671886) derivatives, new pathways can be envisioned. For instance, the electrophilic character of substituted indoles, such as 3-nitroindoles, has been exploited in dearomatization and cycloaddition reactions. researchgate.net Investigating whether the 3-iodo group can facilitate similar transformations under specific catalytic conditions could lead to novel molecular scaffolds. Another promising avenue is the generation of reactive alkylideneindolenine intermediates from 3-substituted indoles, which can then react with various nucleophiles to create functionalized products. rsc.org Research could explore conditions under which this compound can serve as a precursor to such highly reactive species. Furthermore, the development of unprecedented cycloaddition reactions, similar to the (3+3) cycloadditions reported for 3-halooxindoles, could provide access to unique fused heterocyclic systems. nih.gov

Integration into Cascades and Tandem Reactions for Molecular Complexity

Cascade reactions, where multiple chemical transformations occur sequentially in a single pot, are highly efficient strategies for building molecular complexity from simple starting materials. globalresearchonline.netrsc.org They are advantageous in terms of atom economy, time, and resource management. globalresearchonline.net The structure of this compound is well-suited for integration into such reaction sequences.

The synthesis of 3-iodoindoles itself can be performed as a one-pot, two-step process, which is a form of tandem reaction. nih.gov Future research could focus on designing more elaborate cascade sequences that begin with this compound. For example, a sequence could involve an initial cross-coupling reaction at the C3 position, followed by an intramolecular cyclization that engages one of the other substituents on the indole core or the newly introduced group. Such strategies would enable the rapid assembly of complex polycyclic indole frameworks, which are common in biologically active natural products. rsc.org The goal is to leverage the reactivity of the C-I bond to trigger a series of bond-forming events, maximizing synthetic efficiency. ub.edu

Advances in Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. youtube.com Applying these principles to the synthesis and functionalization of this compound is a critical area for future research.

Current synthetic methods can be improved by replacing hazardous solvents with greener alternatives like dimethyl carbonate (DMC) or water. rsc.orgthaiscience.info For instance, iodine-catalyzed oxidative systems have been developed for the 3-sulfenylation of indoles in DMC under ambient conditions. rsc.org Similar green approaches could be adapted for the synthesis of the iodo-indole itself. One-pot, multi-component reactions are another cornerstone of green chemistry, as they reduce waste by minimizing purification steps of intermediate products. scirp.org Developing a one-pot synthesis of functionalized indoles starting from basic precursors through the 3-iodo intermediate would be a significant advancement. This includes optimizing reaction conditions to use lower catalyst loadings, employing reusable catalysts, and minimizing energy consumption. thaiscience.info

Expanding Applications in Materials Science and Electrocatalysis

Indole derivatives are increasingly recognized for their potential in materials science and energy technologies due to their unique electronic properties. researchgate.net A particularly promising future direction for this compound lies in its application as a metal-free electrocatalyst.

Recent studies have demonstrated that this specific compound, along with its analogues, can act as an anode catalyst for glucose electrooxidation, a key process in direct glucose fuel cells. yyu.edu.tr As a metal-free catalyst, it offers an environmentally friendly and potentially cost-effective alternative to traditional noble metal catalysts. researchgate.net Compound 3-iodo-1-methyl-2-(p-tolyl)-1H-indole (referred to as 4B in a 2023 study) was synthesized and tested for this purpose, showing promising catalytic behavior. yyu.edu.tr Future research should focus on optimizing its performance, understanding the structure-activity relationship, and fabricating stable electrodes.

The table below summarizes the reported yields for the synthesis of this compound and related compounds, which are precursors for these applications.

| Compound Name | Structure | Synthetic Yield | Reference |

| 3-iodo-1-methyl-2-phenyl-1H-indole (4A) | 70% | yyu.edu.tr | |

| 3-iodo-1-methyl-2-(p-tolyl)-1H-indole (4B) | 68% | yyu.edu.tr | |

| 2-(2,5-dimethylphenyl)-3-iodo-1-methyl-1H-indole (4C) | 67% | yyu.edu.tr |

Beyond electrocatalysis, the 3-iodo group serves as a handle to incorporate this indole derivative into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The p-tolyl group already provides a point for extending conjugation, and further functionalization at the C3 position could be used to fine-tune the electronic and photophysical properties of new materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Iodo-1-methyl-2-P-tolyl-1H-indole, and what critical reaction conditions influence yield?

- Methodology : The synthesis of iodinated indole derivatives typically involves electrophilic substitution or cross-coupling reactions. For example, iodine-catalyzed reactions in acetonitrile (MeCN) with 10 mol% iodine at 40°C for 5 hours can achieve yields up to 98% for similar indole derivatives . Key steps include solvent selection (e.g., MeCN for optimal iodine solubility), temperature control to prevent side reactions, and purification via column chromatography (e.g., 70:30 ethyl acetate:hexane) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable) is critical for verifying substitution patterns and purity. For example, ¹H NMR can confirm methyl and aryl protons, while ¹³C NMR identifies iodinated carbons. High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) are used to validate molecular weight and purity .

Q. What pharmacological activities are associated with iodinated indole derivatives, and how are these evaluated?

- Methodology : Indole derivatives are screened for antimicrobial, anticancer, and anti-inflammatory activities using in vitro assays. For instance, antimicrobial activity is tested via broth microdilution against bacterial/fungal strains, while cytotoxicity is assessed using MTT assays on cancer cell lines. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target receptors like kinases or GPCRs .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of iodinated indoles, and how are they resolved?

- Methodology : Heavy atoms like iodine cause absorption effects and weak diffraction. Using the SHELX suite (e.g., SHELXL for refinement), researchers apply empirical absorption corrections and high-resolution data (≤1.0 Å) to mitigate errors. Twinning and disorder in crystals are addressed via PLATON’s TwinRotMat or Olex2’s disorder modeling tools .

Q. How can reaction conditions be optimized to improve yields of iodinated indoles?

- Methodology : Systematic screening of catalysts, solvents, and temperatures is critical. For example, iodine in MeCN at 40°C increases electrophilic substitution efficiency compared to FeCl₃ or AlCl₃ (e.g., 98% vs. 10% yield) . Design of experiments (DoE) software like MODDE® enables multivariate analysis to identify optimal parameters.

Q. How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be interpreted?

- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., apoptosis via flow cytometry). Meta-analysis of structure-activity relationships (SAR) helps reconcile differences .

Q. What computational strategies predict the biological activity of novel iodinated indoles?

- Methodology : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular dynamics (MD) simulations in GROMACS evaluate binding stability to targets like DNA topoisomerases. QSAR models using Dragon® descriptors link structural features (e.g., logP, polar surface area) to activity .

Q. How can instability during storage of iodinated indoles be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.